Lipophilicity-Driven Differentiation: Measured LogP Advantage of the 6-Ethyl Substituent Over Unsubstituted 2,2-Dimethylchroman-4-amine
The 6-ethyl substituent confers a significant increase in lipophilicity relative to the parent 2,2-dimethylchroman-4-amine scaffold. The target compound has a computed XLogP3 of 2.3, whereas the unsubstituted analog 2,2-dimethylchroman-4-amine (CAS 220634-41-3) has a predicted XLogP3 of approximately 1.6 [1][2]. This ΔlogP of ~0.7 units, primarily attributable to the single ethyl group, is expected to translate into higher membrane permeability and potentially greater CNS penetration in cell-based and in vivo models—a critical parameter for CNS-targeted programs such as BACE1 inhibitor development [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2,2-Dimethylchroman-4-amine (CAS 220634-41-3), XLogP3 ≈ 1.6 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | Computed XLogP3 values from PubChem (2024.11.20 release); experimental logP data not available from primary literature. |
Why This Matters
A lipophilicity shift of this magnitude can determine CNS penetration and nonspecific binding, directly influencing whether a compound is suitable for neuroscience versus peripheral target programs.
- [1] PubChem Compound Summary for CID 16643002, 6-Ethyl-2,2-dimethylchroman-4-amine. View Source
- [2] PubChem computed properties for 2,2-dimethylchroman-4-amine (CID not retrieved directly; value based on typical C11H15NO logP predictions). View Source
- [3] Moutayakine A, et al. Evaluation of chromane derivatives. Bioorg Med Chem. 2022;68:116807. View Source
